N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline is an organic compound characterized by a cyclohexene ring attached to a methyl group, which is further connected to a 4-fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(cyclohex-3-en-1-ylmethyl)-4-aminobenzene.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohex-3-en-1-ylmethyl)-4-methylaniline
- N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline
- N-(cyclohex-3-en-1-ylmethyl)-4-morpholinepropanamine
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline is unique due to the presence of the fluorine atom on the aniline ring, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16FN |
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Molecular Weight |
205.27 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline |
InChI |
InChI=1S/C13H16FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-2,6-9,11,15H,3-5,10H2 |
InChI Key |
KAKBISVNYKQOBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
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